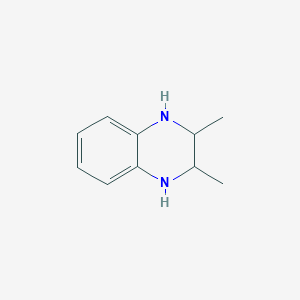

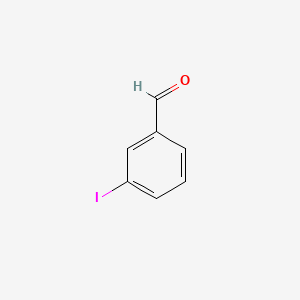

![molecular formula C11H11NS B1296047 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole CAS No. 7076-17-7](/img/structure/B1296047.png)

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole

Übersicht

Beschreibung

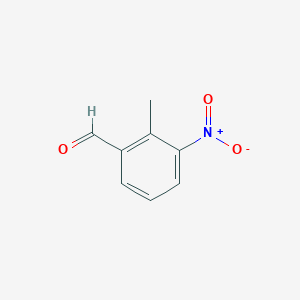

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a chemical compound with the molecular formula C11H11NS . It is an isomer of the anti-inflammatory agent etodolac .

Synthesis Analysis

The synthesis of 1,3,4,5-tetrahydropyrano[4,3-b]indoles has been achieved from 1-(phenylsulfonyl)indole by magnesiation followed by treatment with allylbromide. The product was then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol which upon exposure to Hg(OAc)(2) and NaBH(4) afforded tetrahydropyrano[4,3-b]indoles .Molecular Structure Analysis

The this compound molecule contains a total of 26 bond(s). There are 15 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 sulfide(s), and 1 Pyrrole(s) .Chemical Reactions Analysis

The reactions of this compound involve a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates .Physical and Chemical Properties Analysis

The molecular weight of this compound is 189.28 g/mol . It has a topological polar surface area of 78.4 Ų .Wirkmechanismus

Mode of Action

It is known that the compound is involved in a base mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This interaction results in the formation of tetrahydrothiopyranoindoles .

Biochemical Pathways

The compound is known to participate in a [3+3] annulation process with indoline-2-thiones and nitroallylic acetates

Result of Action

It is known that the compound can be transformed into triazole derivatives

Safety and Hazards

When handling 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Future research directions could include the preparation of analogues of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole to get insight into the structure-activity relationships . Additionally, the compound could be further studied for its potential treatment of triple negative breast cancer by suppressing the PI3K/AKT/mTOR pathway .

Biochemische Analyse

Biochemical Properties

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the CCR5 receptor, which is involved in inflammatory responses . By inhibiting this receptor, this compound can prevent inflammatory diseases such as rheumatoid arthritis and multiple sclerosis . Additionally, it has been observed to interact with various proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . It exerts its effects by interfering with cell signaling pathways, leading to changes in gene expression and cellular metabolism. The inhibition of cell proliferation and induction of cytolytic activity highlight its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the CCR5 receptor, inhibiting its activity and preventing downstream signaling events . Additionally, molecular docking studies have shown that this compound can interact with the c-Met kinase site, a key player in cell growth and differentiation . These interactions result in the inhibition of enzyme activity and alterations in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under refrigerated conditions, maintaining its purity and activity . Long-term studies have shown that it can degrade over time, leading to a decrease in its efficacy. In in vitro and in vivo studies, prolonged exposure to this compound has been associated with sustained inhibition of cellular functions, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit inflammatory responses and cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed. These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which can affect its accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby influencing its biological activity.

Eigenschaften

IUPAC Name |

1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRPWBHZXPUYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302381 | |

| Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-17-7 | |

| Record name | 7076-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

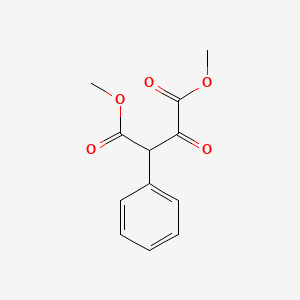

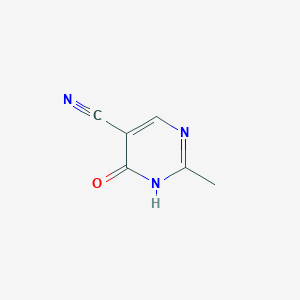

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)